molecular formula C21H22FN5O B2607269 5-Fluoro-4-(4-methoxyphenyl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine CAS No. 2380086-43-9

5-Fluoro-4-(4-methoxyphenyl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine

Cat. No.: B2607269
CAS No.: 2380086-43-9
M. Wt: 379.439
InChI Key: VCSBKWMVZGKJGS-UHFFFAOYSA-N
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Description

5-Fluoro-4-(4-methoxyphenyl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorine atom, a methoxyphenyl group, and a pyridinylmethyl-piperazinyl moiety attached to a pyrimidine ring. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-(4-methoxyphenyl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-(4-methoxyphenyl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

5-Fluoro-4-(4-methoxyphenyl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-4-(4-methoxyphenyl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA synthesis, leading to the disruption of cellular processes and ultimately cell death . The compound’s unique structure allows it to bind to specific receptors or enzymes with high affinity, making it a potent inhibitor.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    5-Fluoro-4-(4-methoxyphenyl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine: Similar structure but with a different position of the pyridinyl group, which may influence its binding properties.

Uniqueness

The presence of the fluorine atom in 5-Fluoro-4-(4-methoxyphenyl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine enhances its lipophilicity and metabolic stability, making it a unique and valuable compound for various applications.

Properties

IUPAC Name

5-fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O/c1-28-18-6-4-17(5-7-18)20-19(22)21(25-15-24-20)27-11-9-26(10-12-27)14-16-3-2-8-23-13-16/h2-8,13,15H,9-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSBKWMVZGKJGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC=N2)N3CCN(CC3)CC4=CN=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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